molecular formula C19H23N3O4S B2704360 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide CAS No. 2034375-40-9

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide

Cat. No. B2704360
CAS RN: 2034375-40-9
M. Wt: 389.47
InChI Key: DOKNCZCJXORTGB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, an ethane sulfonamide group, and a phenoxy group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.

Scientific Research Applications

Synthesis and Characterization
The synthesis of pyrazole derivatives, including compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide, involves aldol condensation and is characterized using spectroscopic methods. These compounds show potential for forming multiple interactions, indicating utility in developing heterocyclic compounds such as oxiranes and pyridines. This suggests a broad applicability in organic synthesis and drug development due to their reactive sites and interaction capabilities (Singh, Rawat, & Sahu, 2014).

Pharmacological Potential
Research on N-alkylated arylsulfonamide derivatives, similar in structure to the queried compound, shows their potential as selective ligands for 5-HT7 receptors, offering insights into their application in treating CNS disorders. These findings highlight the importance of such compounds in developing new therapeutic agents for complex diseases (Canale et al., 2016).

Antimicrobial Activity
A series of sulfonamide derivatives, including structures related to the queried compound, have been synthesized and evaluated for antimicrobial activity. Some derivatives exceeded the activity of reference drugs, suggesting their potential as effective antimicrobial agents. This indicates the role of such compounds in addressing resistance and developing new antibiotics (Alsaedi, Farghaly, & Shaaban, 2019).

Chemical Reactivity and Synthesis Applications
The study of reactions involving furoxan derivatives, akin to the queried compound, with dipolarophiles underlines their utility in generating a variety of cyclic adducts. This reactivity is beneficial for synthesizing novel organic molecules with potential applications in drug discovery and material science (Shimizu et al., 1985).

Biocatalysis in Drug Metabolism
Applying biocatalysis to drug metabolism studies of biaryl-bis-sulfonamide compounds demonstrates the production of mammalian metabolites. This application is crucial for understanding drug metabolism and developing more effective pharmaceuticals with predictable metabolic profiles (Zmijewski et al., 2006).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-19(18-9-6-12-26-18)16(2)22(21-15)11-10-20-27(23,24)14-13-25-17-7-4-3-5-8-17/h3-9,12,20H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKNCZCJXORTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)CCOC2=CC=CC=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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